2-Methyl-4-phenoxy[1]benzofuro[3,2-d]pyrimidine
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Overview
Description
2-Methyl-4-phenoxy1benzofuro[3,2-d]pyrimidine is a synthetic organic compound with the molecular formula C₁₇H₁₂N₂O₂. It belongs to the class of fused pyrimidine derivatives, which have garnered significant interest due to their diverse biological activities, particularly in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenoxy1benzofuro[3,2-d]pyrimidine typically involves multi-step organic reactions. One common method includes the aza-Wittig reaction of iminophosphoranes with isocyanates, followed by cyclization with nitrogen-oxygen-containing nucleophiles . The reaction conditions often involve moderate temperatures (40-50°C) and the presence of catalytic amounts of bases such as sodium ethoxide or potassium carbonate .
Industrial Production Methods
While specific industrial production methods for 2-Methyl-4-phenoxy1benzofuro[3,2-d]pyrimidine are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-phenoxy1benzofuro[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
2-Methyl-4-phenoxy1benzofuro[3,2-d]pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-4-phenoxy1benzofuro[3,2-d]pyrimidine involves the inhibition of protein kinases. These enzymes are responsible for transferring phosphate groups from ATP to specific amino acids in protein substrates, regulating various cellular processes such as growth, differentiation, and metabolism . By inhibiting these kinases, the compound can interfere with the signaling pathways that promote cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Quinazoline
- Furo[2,3-d]pyrimidine
Uniqueness
2-Methyl-4-phenoxy1benzofuro[3,2-d]pyrimidine is unique due to its specific structural features, which confer distinct biological activities. Unlike other similar compounds, it has shown selective and potent inhibitory activity against specific protein kinases, making it a promising candidate for targeted cancer therapies .
Properties
Molecular Formula |
C17H12N2O2 |
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Molecular Weight |
276.29 g/mol |
IUPAC Name |
2-methyl-4-phenoxy-[1]benzofuro[3,2-d]pyrimidine |
InChI |
InChI=1S/C17H12N2O2/c1-11-18-15-13-9-5-6-10-14(13)21-16(15)17(19-11)20-12-7-3-2-4-8-12/h2-10H,1H3 |
InChI Key |
LXWIHHBZMXGYLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=N1)OC3=CC=CC=C3)OC4=CC=CC=C42 |
Origin of Product |
United States |
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